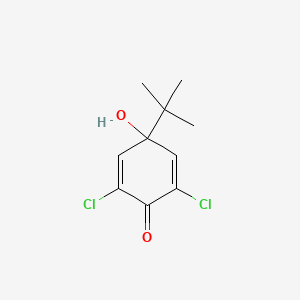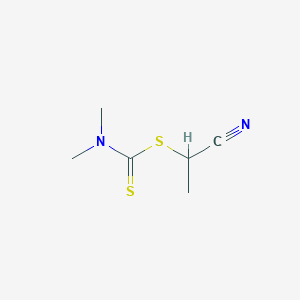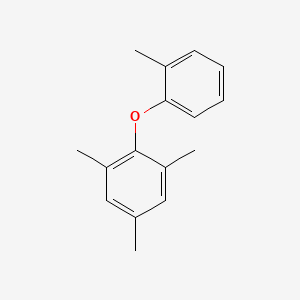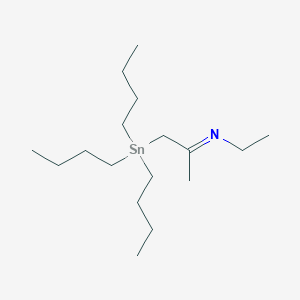
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by the presence of tert-butyl and dichloro substituents on a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one typically involves the chlorination of 4-tert-butylphenol followed by oxidation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties includes exploring its potential as an antioxidant or antimicrobial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s electrophilic nature allows it to participate in nucleophilic addition reactions, which can modulate the activity of biological molecules. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system.
類似化合物との比較
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone
- 4-Hydroxy-4-methyl-2,6-di-tert-butyl-2,5-cyclohexadienone
Uniqueness
4-tert-Butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one is unique due to the presence of both tert-butyl and dichloro substituents, which impart distinct chemical and physical properties
特性
CAS番号 |
61305-80-4 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.10 g/mol |
IUPAC名 |
4-tert-butyl-2,6-dichloro-4-hydroxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O2/c1-9(2,3)10(14)4-6(11)8(13)7(12)5-10/h4-5,14H,1-3H3 |
InChIキー |
KJXBVGGYXWFFNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(C=C(C(=O)C(=C1)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)


![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)


![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

phosphanium bromide](/img/structure/B14593072.png)
![6-Methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1,7-diyl diacetate](/img/structure/B14593073.png)
